Comparative Cytotoxicity Against A549 Lung Adenocarcinoma Cells Relative to Unsubstituted Phenyl Analog
In a comparative cytotoxicity screen, N-(2-ethoxyphenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide displayed enhanced antiproliferative activity against A549 human lung adenocarcinoma cells compared to its unsubstituted N-phenyl analog, which lacks the ortho-ethoxy group [1]. The ethoxy-bearing compound achieved a lower IC₅₀ value, consistent with the structure-activity relationship observation that ortho-alkoxy substitution on the N-phenyl ring improves cell membrane permeability and target interaction within this chemotype [1].
| Evidence Dimension | In vitro cytotoxicity (IC₅₀, A549 cells) |
|---|---|
| Target Compound Data | IC₅₀ values in the low micromolar range (exact value vendor-reported as significantly lower than unsubstituted analog) [1] |
| Comparator Or Baseline | N-phenyl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide (unsubstituted N-phenyl analog): higher IC₅₀, reduced antiproliferative effect |
| Quantified Difference | Directional improvement in IC₅₀; exact fold-difference not independently verified in peer-reviewed literature |
| Conditions | A549 human lung adenocarcinoma cell line; standard MTT or resazurin-based viability assay; 48–72 h exposure |
Why This Matters
For researchers prioritizing anticancer screening libraries, the ortho-ethoxy substitution distinguishes this compound from simpler N-phenyl analogs that may lack sufficient cytotoxicity for hit identification.
- [1] Vendor technical datasheet and aggregated bioactivity summary for N-(2-ethoxyphenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide, including comparative cytotoxicity data against A549 cells relative to N-phenyl analog. View Source
